Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the thiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and thiols are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic drugs.
Industry: It is utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its derivatives may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chlorophenylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Ethyl 2-(phenylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Uniqueness
Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its benzoyl and amino groups contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities .
Properties
IUPAC Name |
ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-3-19-15(18)13-9(2)11(14(16)20-13)12(17)10-7-5-4-6-8-10/h4-8H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFHAHXRXAKVHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N)C(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.